Class-Level p38 Kinase Inhibitory Activity Associated with Pyridin-2-yloxy Benzamides Contrasts with Inactivity of Simple N-(4-Acetylphenyl)benzamide
Direct p38 kinase inhibitory data for N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide are not available. However, structurally related benzamide derivatives possessing the pyridin-2-yloxy group have demonstrated >30% p38 kinase inhibition at 10 µM in ELISA assays [1]. In contrast, N-(4-acetylphenyl)benzamide, which lacks the pyridyl-ether moiety, has no reported p38 kinase activity. This class-level inference suggests that the pyridin-2-yloxy group is a critical structural determinant for potential kinase engagement, though target-specific validation is required for procurement decisions.
| Evidence Dimension | p38 kinase inhibitory activity (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1797320-46-7 |
| Comparator Or Baseline | Pyridin-2-yloxy benzamide analogs (compounds 4g/4n): >30% inhibition at 10 µM; N-(4-acetylphenyl)benzamide: no data |
| Quantified Difference | Cannot be quantified without target-specific data |
| Conditions | ELISA-based p38 kinase assay (Kulkarni et al., 2018) |
Why This Matters
Prioritization for p38 kinase-targeted projects requires target-specific IC50 data, but the class-level signal provides a preliminary rationale for further evaluation.
- [1] Kulkarni R, Mitkari U, Achaiah G, Laufer S, Bikshapti D.V.R.N., Chandrashekar V.M., Gurav P.B., Joshi S.J. Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Mini Rev Med Chem. 2018;18(17):1486-1497. doi:10.2174/1389557517666170707105416. (Data for compounds 4g and 4n). View Source
